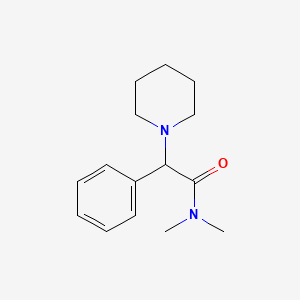![molecular formula C16H20N4O B7515953 (3,5-Dimethylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B7515953.png)
(3,5-Dimethylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dimethylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMPT, and it is a derivative of piperidine and triazole. DMPT has been found to exhibit unique properties that make it useful in different research areas, including biochemistry, pharmacology, and environmental science.
Mechanism of Action
The mechanism of action of DMPT is mainly attributed to its ability to activate the mTOR pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and metabolism. DMPT activates this pathway by inhibiting the activity of the tuberous sclerosis complex 1/2 (TSC1/2) complex, which is a negative regulator of mTOR. By inhibiting TSC1/2, DMPT promotes the activation of mTOR, leading to increased cell growth and metabolism.
Biochemical and Physiological Effects:
DMPT has been found to exhibit various biochemical and physiological effects, including increased protein synthesis, enhanced glucose uptake, and improved lipid metabolism. These effects are mainly attributed to the activation of the mTOR pathway, which plays a crucial role in regulating these processes. DMPT has also been found to exhibit antifungal and antibacterial properties, making it useful in pharmacology for the development of new drugs.
Advantages and Limitations for Lab Experiments
DMPT has several advantages and limitations when used in lab experiments. One advantage is its potent activation of the mTOR pathway, which makes it useful in studying cell growth and metabolism. DMPT also exhibits antifungal and antibacterial properties, making it useful in pharmacology for the development of new drugs. However, one limitation of DMPT is its potential toxicity, which may affect the validity of experimental results. Therefore, caution should be taken when using DMPT in lab experiments.
Future Directions
There are several future directions for the use of DMPT in scientific research. One direction is the development of new drugs that exhibit antifungal and antibacterial properties based on the structure of DMPT. Another direction is the investigation of the potential use of DMPT in the treatment of metabolic disorders such as diabetes and obesity. DMPT's potent activation of the mTOR pathway makes it a potential candidate for the development of new drugs for the treatment of these disorders. Additionally, the use of DMPT in environmental science for the removal of pollutants from water and soil is another promising direction for future research.
Synthesis Methods
DMPT can be synthesized using different methods, including the reaction of piperidine with 4-(1,2,4-triazol-1-yl)benzaldehyde in the presence of a suitable catalyst. The reaction mixture is then subjected to purification and isolation to obtain pure DMPT. Other methods of synthesis include the use of other piperidine derivatives and triazole compounds.
Scientific Research Applications
DMPT has been extensively studied in scientific research due to its potential applications in various fields. In biochemistry, DMPT has been found to act as a potent activator of the mammalian target of rapamycin (mTOR) pathway, which is essential for regulating cell growth and metabolism. DMPT has also been found to exhibit antifungal and antibacterial properties, making it useful in pharmacology for the development of new drugs.
properties
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-12-7-13(2)9-19(8-12)16(21)14-3-5-15(6-4-14)20-11-17-10-18-20/h3-6,10-13H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIUBINPLWFRCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3C=NC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Cyclopent-2-en-1-yl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7515901.png)






![1',3-dimethylspiro[1H-quinazoline-2,3'-indole]-2',4-dione](/img/structure/B7515963.png)



